molecular formula C22H19N3O3 B12018747 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 769147-39-9

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide

Katalognummer: B12018747
CAS-Nummer: 769147-39-9
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: NBAXRWJWEKYDKI-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene moiety, and a hydrazino group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 3-(benzyloxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Halogenated derivatives or other substituted products

Wissenschaftliche Forschungsanwendungen

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrazones through reactions with aldehydes and ketones, which can then participate in various biochemical processes . Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and benzylidene moieties provide a versatile platform for further chemical modifications, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

769147-39-9

Molekularformel

C22H19N3O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-phenyl-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H19N3O3/c26-21(24-19-11-5-2-6-12-19)22(27)25-23-15-18-10-7-13-20(14-18)28-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,24,26)(H,25,27)/b23-15+

InChI-Schlüssel

NBAXRWJWEKYDKI-HZHRSRAPSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.